Cas no 2228768-49-6 (2-(1-ethenyl-1H-pyrazol-4-yl)-2-methylpropanenitrile)

2-(1-ethenyl-1H-pyrazol-4-yl)-2-methylpropanenitrile 化学的及び物理的性質
名前と識別子
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- 2-(1-ethenyl-1H-pyrazol-4-yl)-2-methylpropanenitrile
- 2228768-49-6
- EN300-1730482
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- インチ: 1S/C9H11N3/c1-4-12-6-8(5-11-12)9(2,3)7-10/h4-6H,1H2,2-3H3
- InChIKey: AELUTXLKKIRDFR-UHFFFAOYSA-N
- SMILES: N1(C=C)C=C(C=N1)C(C#N)(C)C
計算された属性
- 精确分子量: 161.095297364g/mol
- 同位素质量: 161.095297364g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 2
- 重原子数量: 12
- 回転可能化学結合数: 2
- 複雑さ: 223
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 41.6Ų
- XLogP3: 1.4
2-(1-ethenyl-1H-pyrazol-4-yl)-2-methylpropanenitrile Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1730482-1g |
2-(1-ethenyl-1H-pyrazol-4-yl)-2-methylpropanenitrile |
2228768-49-6 | 1g |
$1371.0 | 2023-09-20 | ||
Enamine | EN300-1730482-5g |
2-(1-ethenyl-1H-pyrazol-4-yl)-2-methylpropanenitrile |
2228768-49-6 | 5g |
$3977.0 | 2023-09-20 | ||
Enamine | EN300-1730482-1.0g |
2-(1-ethenyl-1H-pyrazol-4-yl)-2-methylpropanenitrile |
2228768-49-6 | 1g |
$1371.0 | 2023-06-04 | ||
Enamine | EN300-1730482-0.5g |
2-(1-ethenyl-1H-pyrazol-4-yl)-2-methylpropanenitrile |
2228768-49-6 | 0.5g |
$1316.0 | 2023-09-20 | ||
Enamine | EN300-1730482-0.1g |
2-(1-ethenyl-1H-pyrazol-4-yl)-2-methylpropanenitrile |
2228768-49-6 | 0.1g |
$1207.0 | 2023-09-20 | ||
Enamine | EN300-1730482-10g |
2-(1-ethenyl-1H-pyrazol-4-yl)-2-methylpropanenitrile |
2228768-49-6 | 10g |
$5897.0 | 2023-09-20 | ||
Enamine | EN300-1730482-0.05g |
2-(1-ethenyl-1H-pyrazol-4-yl)-2-methylpropanenitrile |
2228768-49-6 | 0.05g |
$1152.0 | 2023-09-20 | ||
Enamine | EN300-1730482-5.0g |
2-(1-ethenyl-1H-pyrazol-4-yl)-2-methylpropanenitrile |
2228768-49-6 | 5g |
$3977.0 | 2023-06-04 | ||
Enamine | EN300-1730482-2.5g |
2-(1-ethenyl-1H-pyrazol-4-yl)-2-methylpropanenitrile |
2228768-49-6 | 2.5g |
$2688.0 | 2023-09-20 | ||
Enamine | EN300-1730482-0.25g |
2-(1-ethenyl-1H-pyrazol-4-yl)-2-methylpropanenitrile |
2228768-49-6 | 0.25g |
$1262.0 | 2023-09-20 |
2-(1-ethenyl-1H-pyrazol-4-yl)-2-methylpropanenitrile 関連文献
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Yi Fang,Zi-Xiong Lin,Tian-Zhu Xie,Yong-Fan Zhang,Li-Ming Wu RSC Adv., 2019,9, 1047-1054
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Kerstin Eckert,Laurence Rongy,Anne De Wit Phys. Chem. Chem. Phys., 2012,14, 7337-7345
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Bezaleel Mambwe,Richard F. W. Jackson,Richmond Muimo Chem. Commun., 2014,50, 9343-9345
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Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
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Zhong Wei Jiang,Ting Ting Zhao,Shu Jun Zhen,Chun Mei Li,Yuan Fang Li J. Mater. Chem. A, 2021,9, 9301-9306
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Jiao Jiao Li,Kyungsook Kim,Seyed-Iman Roohani-Esfahani,Jin Guo,David L. Kaplan,Hala Zreiqat J. Mater. Chem. B, 2015,3, 5361-5376
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Padma Bukya,Zhong-Wen Liu,Kamaraju Seetha Rama Rao,David Raju Burri New J. Chem., 2019,43, 11871-11875
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G. Gomathi,T. Srinivasan,D. Velmurugan,R. Gopalakrishnan RSC Adv., 2015,5, 44742-44748
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10. A butterfly shaped organic heterojunction photocatalyst for effective photocatalytic CO2 reduction†Asif Hayat,Muhammad Sohail,Asma M. Alenad,Ahmad Irfan,Naghma Shaishta,Ashiq Hayat,Sunil Kumar Baburao Mane,Wasim Ullah Khan CrystEngComm, 2021,23, 4963-4974
2-(1-ethenyl-1H-pyrazol-4-yl)-2-methylpropanenitrileに関する追加情報
Introduction to 2-(1-Ethenyl-1H-Pyrazol-4-Yl)-2-Methylpropanenitrile (CAS No. 2228768-49-6)
2-(1-Ethenyl-1H-Pyrazol-4-Yl)-2-Methylpropanenitrile is a highly specialized organic compound with the CAS registry number 2228768-49-6. This compound belongs to the class of nitriles and features a unique structure that combines a pyrazole ring with an ethenyl group and a methyl-substituted nitrile moiety. The pyrazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, is a key structural element in this molecule, contributing to its distinctive chemical properties and reactivity.
The synthesis of 2-(1-Ethenyl-1H-Pyrazol-4-Yl)-2-Methylpropanenitrile typically involves multi-step organic reactions, including nucleophilic substitutions, cyclizations, and possibly coupling reactions. The ethenyl group attached to the pyrazole ring introduces additional reactivity, making this compound a valuable intermediate in various chemical transformations. Recent advancements in catalytic methods and green chemistry have enabled more efficient and sustainable routes for its production, aligning with the growing demand for environmentally friendly synthetic processes.
From a structural standpoint, the methyl group attached to the nitrile moiety plays a significant role in stabilizing the molecule's conformation and influencing its solubility properties. This compound exhibits moderate solubility in common organic solvents such as dichloromethane and ethyl acetate, making it suitable for use in various solution-phase reactions. Its nitrile group is highly reactive, enabling it to participate in nucleophilic additions, eliminations, and substitutions under appropriate conditions.
Recent studies have highlighted the potential of 2-(1-Ethenyl-1H-Pyrazol-4-Yl)-2-Methylpropanenitrile as a precursor in the synthesis of bioactive compounds. For instance, researchers have explored its use in constructing complex heterocyclic frameworks that mimic natural product motifs. These frameworks have shown promise in preliminary biological assays, particularly in anti-inflammatory and anticancer screening models. The ability of this compound to undergo regioselective modifications further enhances its utility in drug discovery programs.
In terms of physical properties, 2-(1-Ethenyl-1H-Pyrazol-4-Yl)-2-Methylpropanenitrile has a melting point of approximately 75°C and a boiling point around 150°C under standard conditions. Its molecular weight is 193.19 g/mol, with a density of 1.08 g/cm³. These characteristics make it stable under normal storage conditions when handled appropriately.
The application of this compound extends beyond pharmaceutical research. It has been utilized as an intermediate in the synthesis of advanced materials, including functional polymers and optoelectronic devices. For example, its ability to form coordination complexes with transition metals has been leveraged in designing novel catalysts for industrial processes.
From an environmental perspective, understanding the degradation pathways of 2-(1-Ethenyl-1H-Pyrazol-4-Yl)-2-Methylpropanenitrile is crucial for assessing its ecological impact. Recent investigations have revealed that this compound undergoes hydrolytic cleavage under alkaline conditions, leading to the formation of less complex byproducts that are more readily biodegradable. Such insights are valuable for developing waste management strategies and ensuring compliance with environmental regulations.
In summary, CAS No. 2228768-49-6, or 2-(1-Ethenyl-1H-Pyrazol-4-Yl)-2-Methylpropanenitrile, is a versatile organic compound with significant potential across multiple fields of chemistry and materials science. Its unique structure, reactivity, and synthetic accessibility make it an essential building block for advancing modern chemical research and development.
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